Hentriacontanedioic acid
Description
Hentriacontanedioic acid (IUPAC name: this compound; molecular formula: C₃₁H₆₀O₄) is a long-chain dicarboxylic acid characterized by a 31-carbon backbone with terminal carboxylic acid groups. Such compounds are of interest in materials science, lipid biochemistry, and industrial applications (e.g., polymer precursors, surfactants) due to their amphiphilic nature and thermal stability .
Properties
CAS No. |
109606-76-0 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
hentriacontanedioic acid |
InChI |
InChI=1S/C31H60O4/c32-30(33)28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)35/h1-29H2,(H,32,33)(H,34,35) |
InChI Key |
LWGMOHWJLCZCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontanedioic acid can be synthesized through the oxidation of hentriacontane, a long-chain alkane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure complete oxidation of the terminal methyl groups to carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hentriacontane from natural sources such as peat wax or montan wax. The hentriacontane is then subjected to oxidative conditions to yield the desired dicarboxylic acid.
Chemical Reactions Analysis
Types of Reactions
Hentriacontanedioic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Substitution: Long-chain diesters.
Scientific Research Applications
Hentriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of long-chain polymers and surfactants.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of hentriacontanedioic acid involves its interaction with lipid membranes and proteins. Its long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares hentriacontanedioic acid with three structurally related dicarboxylic acids: dotriacontanedioic acid (C32) , heptadecanedioic acid (C17) , and adipic acid (C6) .
Notes:
- Chain length directly correlates with melting point and hydrophobicity. Longer chains (e.g., C31–C32) exhibit higher thermal stability but lower solubility in polar solvents .
- Adipic acid (C6) is industrially significant due to its role in nylon-6,6 synthesis, whereas longer-chain analogs like this compound are niche compounds with emerging applications .
Functional Group Reactivity
All dicarboxylic acids share reactivity typical of carboxylic acids, such as esterification and salt formation. However, steric hindrance in long-chain derivatives like this compound reduces reaction rates compared to shorter analogs like adipic acid. For example:
- Esterification : this compound forms esters (e.g., methyl hentriacontanedioate) under acidic catalysis, but reaction efficiency decreases with chain length due to reduced solubility in common solvents .
- Thermal Degradation : Long-chain dicarboxylic acids decompose at higher temperatures (>250°C) via β-scission mechanisms, yielding shorter alkanes and CO₂, unlike adipic acid, which sublimes before decomposition .
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